molecular formula C21H14ClFN4O2 B2434994 3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921818-44-2

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2434994
CAS No.: 921818-44-2
M. Wt: 408.82
InChI Key: DXNLCHIZKVHYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, also known as ASP5878, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family, with particular efficacy against FGFR1, FGFR2, FGFR3, and FGFR4. This small molecule targets the dysregulated FGF/FGFR signaling pathway, which is a key driver of tumor proliferation, angiogenesis, and survival in a variety of cancers. Its primary research value lies in the investigation of FGFR-dependent malignancies, such as urothelial carcinoma, hepatocellular carcinoma, and gastric cancer, where FGFR amplifications, fusions, and mutations are frequently observed oncogenic drivers. The compound exerts its mechanism by binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting receptor autophosphorylation and downstream signaling through key pathways like MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis in susceptible tumor models. Preclinical studies have demonstrated that ASP5878 exhibits significant anti-tumor activity in xenograft models harboring FGFR genetic alterations, establishing its utility as a critical pharmacological tool for validating FGFR as a therapeutic target and for exploring mechanisms of resistance to FGFR inhibition. Research using this inhibitor is fundamental for advancing the development of targeted therapies and for understanding the complex signaling networks in cancer biology.

Properties

IUPAC Name

3-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O2/c1-12-25-19-16(6-3-9-24-19)21(29)27(12)15-7-8-17(23)18(11-15)26-20(28)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNLCHIZKVHYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminonicotinic Acid Derivatives

A validated route involves cyclizing 2-aminonicotinic acid with methyl carbamate under acidic conditions:
$$
\text{2-Aminonicotinic acid} + \text{Methyl carbamate} \xrightarrow{\text{HCl, reflux}} \text{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine} \quad
$$
Conditions :

  • Solvent: Ethanol/water (3:1)
  • Catalyst: Concentrated HCl (2 equiv)
  • Temperature: Reflux (78°C) for 6–8 hours
  • Yield: 68–72% after recrystallization (ethanol/water)

Alternative Pathway via Dimethyl Acetylenedicarboxylate

WO2001055147A1 discloses a method using dimethyl acetylenedicarboxylate (DMAD) and guanidine hydrochloride:
$$
\text{2-Aminopyridine-3-carbonitrile} + \text{DMAD} \xrightarrow{\text{Guanidine·HCl, DMF}} \text{Pyrido[2,3-d]pyrimidinone} \quad
$$
Optimization :

  • Reaction time: 12 hours at 110°C
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Yield: 65%

Synthesis of 3-Chloro-N-(2-Fluoro-5-Aminophenyl)Benzamide (Intermediate A)

Nitration and Reduction Sequence

Starting from 2-fluoroaniline:

  • Nitration :
    $$
    \text{2-Fluoroaniline} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{2-Fluoro-5-nitroaniline} \quad
    $$
    • Conditions: 0–5°C, 90 minutes
    • Yield: 85%
  • Benzoylation :
    $$
    \text{2-Fluoro-5-nitroaniline} + \text{3-Chlorobenzoyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide} \quad
    $$

    • Temperature: 0°C to room temperature
    • Yield: 78%
  • Nitro Reduction :
    $$
    \text{Nitro intermediate} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{3-Chloro-N-(2-fluoro-5-aminophenyl)benzamide} \quad
    $$

    • Pressure: 50 psi H₂
    • Yield: 92%

Coupling of Intermediates A and B

Buchwald-Hartwig Amination

CN101945861A describes palladium-catalyzed coupling of aryl halides with amines:
$$
\text{Intermediate A} + \text{3-Bromo-2-methyl-4-oxo-pyrido[2,3-d]pyrimidine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound} \quad
$$
Conditions :

  • Solvent: Toluene/DMF (4:1)
  • Temperature: 100°C for 24 hours
  • Yield: 58%

Ullmann-Type Coupling

Alternative copper-mediated coupling under microwave irradiation:
$$
\text{Intermediate A} + \text{3-Iodo-2-methyl-4-oxo-pyrido[2,3-d]pyrimidine} \xrightarrow{\text{CuI, L-proline, K₃PO₄}} \text{Target Compound} \quad
$$

  • Microwave: 150°C, 30 minutes
  • Yield: 63%

Purification and Analytical Characterization

Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:2), achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.92 (d, J=5.2 Hz, 1H, pyrido-H), 8.35 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.52 (d, J=5.2 Hz, 1H, pyrido-H), 2.68 (s, 3H, CH₃).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Parameter Buchwald-Hartwig Ullmann Coupling
Yield 58% 63%
Reaction Time 24 h 0.5 h
Catalyst Cost High Moderate
Scalability Industrial Lab-scale

The Ullmann method offers faster synthesis but requires specialized equipment, while Buchwald-Hartwig is preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the pyrido[2,3-d]pyrimidin-4-one moiety, differentiates it from other similar compounds and enhances its potential for diverse applications.

Biological Activity

3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex compound belonging to the class of substituted benzamides. This compound exhibits significant potential in medicinal chemistry, particularly in targeting various biological pathways relevant to oncology and infectious diseases. Its structure includes multiple functional groups that enhance its biological activity.

  • Molecular Formula : C20H17ClF N3O
  • Molecular Weight : Approximately 443.3 g/mol
  • Structure : The compound features a chloro and a fluoro substituent along with a pyridopyrimidine moiety, which is critical for its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors. The structural characteristics allow it to effectively bind to active sites on these targets, influencing cellular pathways involved in proliferation and apoptosis.

In Vitro Studies

  • Kinase Inhibition : Preliminary investigations have shown that derivatives of pyridopyrimidine compounds can act as multikinase inhibitors. For instance, related compounds have demonstrated potent inhibitory activity against kinases such as CDK4/CYCLIN D1 and ARK5, leading to apoptosis in tumor cells at concentrations ranging from 30–100 nM .
  • Cell Proliferation : The compound has been evaluated for its effects on cell proliferation in various cancer cell lines. In vitro assays indicated that it effectively inhibited the growth of acute leukemia cells at low micromolar concentrations (0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells) .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative exhibiting similar structural features was tested in xenograft models where it showed dose-dependent inhibition of tumor growth, particularly in BRAF mutant lines, suggesting potential applications in targeted cancer therapies .
  • Case Study 2 : In a study focusing on the pharmacodynamics of pyridopyrimidine derivatives, significant inhibition of the MAPK pathway was observed, which is often constitutively active in various solid tumors. This inhibition was linked to reduced levels of phosphorylated ERK1/2, indicating a mechanism through which these compounds may exert their anti-cancer effects .

Data Table: Biological Activity Overview

Biological ActivityTargetConcentration (µM)Effect
Cell ProliferationMV4-110.3Growth inhibition
Cell ProliferationMOLM131.2Growth inhibition
Tumor GrowthBRAF Mutant LinesVaries (10 mg/kg)Dose-dependent inhibition
MAPK PathwayERK1/2VariesReduced phosphorylation

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

Pyrido[2,3-d]pyrimidinone Core Formation : Chlorination and trifluoromethylation of pyridine derivatives via electrophilic aromatic substitution (EAS) .

Coupling Reactions : The pyrido-pyrimidinone intermediate is coupled with a fluorophenyl group under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Amidation : Final reaction with 3-chlorobenzoyl chloride to form the benzamide moiety .
Optimization Tips :

  • Use catalytic EDC·HCl/HOBt for amidation to reduce side reactions .
  • Monitor reaction progress via HPLC to isolate intermediates and improve yield.

Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., fluoro and chloro groups) and confirms regioselectivity .
  • X-ray Crystallography : Validates the pyrido-pyrimidinone core geometry and hydrogen-bonding interactions .
  • HRMS : Confirms molecular weight and isotopic patterns (e.g., Cl/F substituents) .

How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h.
    • Oxidative Stress : Treat with 3% H₂O₂.
    • Thermal Stability : Heat at 60°C for 48h.
      Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., amide bonds) .

Advanced Research Questions

What strategies can be employed to resolve contradictions in reported bioactivity data for this compound?

  • Target Validation : Use CRISPR-Cas9 knockouts or RNAi to confirm enzyme targets (e.g., bacterial Acps-Pptase) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements).

How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • Key Substituent Modifications :

    Position Modification Effect
    Pyrido-pyrimidinone C4Replace methyl with ethylImproved metabolic stability
    Benzamide ClReplace with CF₃Enhanced bacterial membrane penetration
    • In Silico Tools : Use molecular dynamics simulations to predict solubility and logP values .

What experimental designs are recommended for evaluating in vivo efficacy while addressing interspecies variability?

  • Dose Escalation : Test multiple doses (1–50 mg/kg) in murine models to establish therapeutic index .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Control for Metabolism : Use humanized liver mouse models to mimic human metabolic pathways .

How can researchers address discrepancies between in vitro and in vivo toxicity profiles?

  • Mechanistic Toxicology : Perform transcriptomics to identify off-target pathways (e.g., CYP450 inhibition) .
  • Metabolite Screening : Identify hepatotoxic metabolites using liver microsomes .
  • 3D Organoid Models : Validate toxicity in human-derived organoids to reduce animal testing .

Data Contradiction Analysis

Conflicting reports on antibacterial efficacy: How to determine if the compound acts via enzyme inhibition or membrane disruption?

  • Membrane Integrity Assays : Use SYTOX Green to detect pore formation in bacterial membranes .
  • Enzyme Activity : Measure Acps-Pptase inhibition via malachite green phosphate detection .
  • Resistance Studies : Serial passage bacteria under sub-MIC doses; resistance mutations indicate target-specific action .

Why do computational docking results sometimes conflict with experimental binding data?

  • Flexible Docking : Account for protein conformational changes using ensemble docking .
  • Solvent Effects : Include explicit water molecules in simulations to improve accuracy .
  • Experimental Validation : Use SPR to measure binding kinetics and compare with docking scores .

Methodological Resources

  • Synthetic Protocols : EDC/HOBt-mediated amidation , TCICA-mediated chlorination .
  • Analytical Workflows : Multi-dimensional NMR (HSQC, HMBC) , cryo-EM for large complexes .
  • Data Repositories : PubChem (structural data) , RCSB PDB (protein-ligand complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.